4',6-Dihydroxy-7-methoxyflavanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dihydroxy-7-methoxyflavanone typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under basic conditions, followed by methylation and hydroxylation reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of 4’,6-Dihydroxy-7-methoxyflavanone often involves the extraction from natural sources, such as the heartwood of Dalbergia odorifera . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions: 4’,6-Dihydroxy-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can have different biological activities and properties .
Scientific Research Applications
4’,6-Dihydroxy-7-methoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Medicine: Research has shown its potential in treating osteoporosis by inhibiting osteoclast differentiation and function.
Mechanism of Action
The mechanism of action of 4’,6-Dihydroxy-7-methoxyflavanone involves several molecular targets and pathways:
Inhibition of Osteoclastogenesis: The compound inhibits receptor activators of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis by suppressing the expression of nuclear factor of activated T-cells, cytoplasmic, calcineurin-dependent 1 (NFATc1) and c-Fos.
Antioxidant Activity: It exerts its antioxidant effects by scavenging free radicals and upregulating the expression of antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits the activation of mitogen-activated protein kinases (MAPKs) pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
4’,6-Dihydroxy-7-methoxyflavanone can be compared with other similar flavonoid compounds, such as:
5,4’-Dihydroxy-7-methoxy-6-methylflavane: This compound also has antioxidant and anti-inflammatory properties but differs in its methylation pattern.
6,4’-Dihydroxy-7-methoxyflavanone: Similar in structure but with different hydroxylation and methoxylation patterns, leading to variations in biological activity.
The uniqueness of 4’,6-Dihydroxy-7-methoxyflavanone lies in its specific combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKTABHCQFBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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